4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

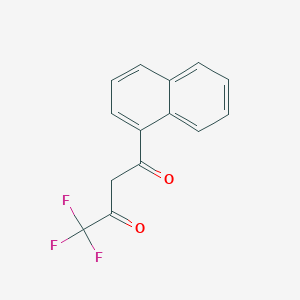

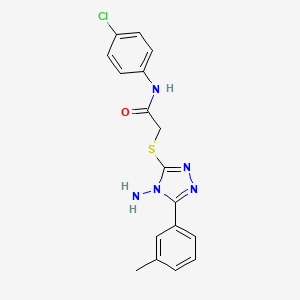

4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is a β-diketone . It is a beige crystal or crystalline powder . It is also known as 4,4,4-Trifluoro-3-oxo-2’'-butyronaphthone and is a useful fluorescent compound .

Synthesis Analysis

The synthesis of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione involves Schiff base condensation reaction . It has also been used in mixed-ligand chelate extraction of trivalent lanthanides .Molecular Structure Analysis

The linear formula of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is C10H7COCH2COCF3 . The molecular weight is 266.22 .Chemical Reactions Analysis

4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione has been used in the preparation of ternary lanthanide (Ln) complexes . It partially inhibits the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria .Physical And Chemical Properties Analysis

4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione is a powder with a melting point of 70-72 °C . It has a CAS Number of 893-33-4 .Aplicaciones Científicas De Investigación

Near-Infrared Luminescence

4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione has been utilized in synthesizing novel ternary lanthanide complexes. These complexes exhibit characteristic near-infrared (NIR) luminescence, which can be attributed to efficient energy transfer from ligands to central Ln(3+) ions. This property holds potential for applications in optical amplification, operating at wavelengths like 1300 or 1500 nm (Dang et al., 2011).

Coordination Chemistry and Stability Constants

Extensive studies have been conducted on the formation constants of mixed-ligands complexes involving 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione. These studies are crucial in understanding the behavior and properties of such complexes in different environments, such as in the presence of amino acids like L-Serine and DL-Alanine (Meena & Grover, 2018).

Spectroscopic Characterization and Structural Insights

The molecular structure and spectroscopic characteristics of 4,4,4-Trifluoro-1-(1-naphthyl)-1,3-butanedione have been explored through methods like Fourier Transform Infrared spectra and UV-Visible spectroscopy. These studies offer insights into the stability, charge delocalization, and potential chemical reactivity sites of the molecule (Reshmi et al., 2020).

Photoluminescent Behavior in Eu(III) Complexes

Research into the photoluminescent behavior of Eu(III) complexes using 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione has revealed notable luminescent properties. These complexes exhibit high quantum efficiencies and lifetime values, making them of interest in areas like quantum science and materials engineering (Wang et al., 2015).

Thermodynamic Properties and Calorimetry

The molecule has been a subject of calorimetric studies, particularly in determining its standard molar enthalpies of formation. Such studies are essential for understanding the thermodynamic behavior and potential applications of the compound in various chemical reactions (Silva et al., 1997).

Safety and Hazards

Direcciones Futuras

The future directions of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione research could involve further investigation into its cytotoxic activity against human cultured tumor and normal cells . Additionally, its potential use in the synthesis of new compounds and in mixed-ligand chelate extraction of trivalent lanthanides could be explored .

Propiedades

IUPAC Name |

4,4,4-trifluoro-1-naphthalen-1-ylbutane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQMAGRFYJIJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997761 |

Source

|

| Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione | |

CAS RN |

7639-68-1 |

Source

|

| Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2587726.png)

![N-Benzyl-3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)

![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2587746.png)